molecular formula C23H20F3NO4 B2700815 3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946293-85-2

3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2700815
CAS No.: 946293-85-2
M. Wt: 431.411
InChI Key: YMOIUWRJOBGOHJ-UHFFFAOYSA-N
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Description

The compound 3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine family, characterized by a fused chromene-oxazine bicyclic core. Key structural features include:

  • A phenyl group at position 3, enhancing aromatic interactions.
  • A trifluoromethyl (CF₃) group at position 2, contributing to electron-withdrawing effects and metabolic stability.

This structural combination suggests unique physicochemical properties, such as altered solubility and bioavailability compared to simpler chromeno-oxazine derivatives.

Properties

IUPAC Name

9-(oxolan-2-ylmethyl)-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3NO4/c24-23(25,26)22-19(14-5-2-1-3-6-14)20(28)16-8-9-18-17(21(16)31-22)12-27(13-30-18)11-15-7-4-10-29-15/h1-3,5-6,8-9,15H,4,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOIUWRJOBGOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by a chromeno-oxazine core with trifluoromethyl and tetrahydrofuran substituents. The molecular formula is C19H18F3N1O3C_{19}H_{18}F_3N_1O_3, and its molecular weight is approximately 363.35 g/mol.

Key Functional Groups

  • Trifluoromethyl Group (-CF3) : Known for enhancing biological activity and lipophilicity.
  • Tetrahydrofuran Moiety : Contributes to the compound's solubility and potential interactions with biological targets.

Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency in various biological assays. The presence of the oxazine ring may contribute to the modulation of enzyme activities and receptor interactions.

  • Antimicrobial Activity : Some studies suggest that similar compounds demonstrate significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Preliminary investigations into related structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Neurological Effects : Compounds with similar frameworks have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression models.

Case Studies

A review of literature reveals several studies focusing on the biological activity of structurally related compounds:

StudyFindings
Investigated the cytotoxic effects of trifluoromethylated compounds on human cancer cell lines, revealing IC50 values in the micromolar range.
Reported anti-inflammatory properties in animal models, with significant reductions in inflammatory markers.
Assessed neuroprotective effects in vitro, showing reduced oxidative stress in neuronal cells exposed to neurotoxic agents.

Antimicrobial Agents

The compound's structural features suggest potential as a new class of antimicrobial agents. In vitro studies have shown that similar compounds exhibit activity against both gram-positive and gram-negative bacteria, indicating broad-spectrum efficacy.

Anticancer Therapeutics

Given the promising anticancer activity observed in related compounds, further exploration of this compound's ability to inhibit tumor growth is warranted. Mechanistic studies are needed to elucidate specific pathways affected by this compound.

Neuropharmacology

The potential neurological effects open avenues for research into treatments for neurodegenerative diseases or mood disorders. The interaction with neurotransmitter systems could provide insights into new therapeutic strategies.

Comparison with Similar Compounds

Key Observations :

  • Position 9 Modifications : The tetrahydrofuran-2-ylmethyl group in the target compound introduces conformational rigidity compared to flexible chains (e.g., hydroxyethyl in or methoxyethyl in ).
  • Aromatic Ring Substitutions : Halogenated phenyl groups (Cl in , F in ) may improve lipophilicity, whereas methoxy groups () increase polarity.

Melting Points and Yields

  • The target compound’s melting point is unreported, but analogs range from 109–164°C , influenced by substituent polarity and crystallinity. For example:
    • 4c (2-hydroxyethyl substituent): 149–151°C .
    • 6d (4-methylbenzyl substituent): 159–164°C .
  • Synthetic Yields : Derivatives with bulky substituents (e.g., benzyl in ) show moderate yields (40–70%), while simpler analogs (e.g., ) achieve higher yields (81%) .

NMR Spectral Trends

  • CF₃ Group : In the target compound and , the CF₃ group causes significant deshielding in ¹³C NMR (~120–125 ppm for CF₃ carbons).
  • Tetrahydrofuran Substituent : The tetrahydrofuran-2-ylmethyl group likely produces distinct coupling patterns in ¹H NMR (e.g., δ ~3.7–4.3 ppm for oxy-methylene protons).

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